1-(5-(Trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3N3.2ClH/c1-3(10)5-11-2-4(12-5)6(7,8)9;;/h2-3H,10H2,1H3,(H,11,12);2*1H . This code provides a specific description of the compound’s molecular structure, including its atomic connectivity and tautomeric states.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases.Scientific Research Applications
Organic Synthesis Applications
Research has shown that trihaloethyl imidates are excellent reagents for the preparation of amidines under mild conditions. These imidates, easily prepared by reacting a nitrile with trihaloethanol in the presence of HCl, can interact with amine nucleophiles as either free-base or hydrochloride salts. This versatility makes them valuable for synthesizing a variety of compounds, including those related to imidazole derivatives (Caron et al., 2010).
Analytical Chemistry Applications
A dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone (IBAE) has been developed for the determination of free amines with fluorescence detection and online atmospheric chemical ionization-mass spectrometry (APCI-MS) identification. This approach allows for highly sensitive and specific quantitative analysis of trace levels of amines in environmental water, demonstrating the compound's potential in environmental monitoring and analysis (You et al., 2010).
Materials Science Applications
Imidazole and its derivatives have been investigated for their potential in creating nitrogen-rich materials for gas generators. The preparation of energetic salts with high positive heats of formation, attributed to the molecular backbone of these compounds, highlights their utility in designing new materials with desired energetic properties (Srinivas et al., 2014).
Pharmacological Research
A series of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives have been synthesized and evaluated for their antibacterial activity. This research underscores the potential of imidazole derivatives in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Prasad, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.2ClH/c1-3(10)5-11-2-4(12-5)6(7,8)9;;/h2-3H,10H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKHQQVHIBOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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